Bromuconazole

Vue d'ensemble

Description

Bromuconazol is a member of the triazole class of fungicides, widely used in agriculture to protect crops such as cereals, fruits, and vegetables from fungal diseases. It is known for its low aqueous solubility and volatility, making it persistent in both soil and aquatic systems under certain conditions. Bromuconazol is moderately toxic to most fauna and flora but has low toxicity to honeybees .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Bromuconazol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter its molecular structure, potentially affecting its fungicidal properties.

Substitution: Bromuconazol can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Applications De Recherche Scientifique

Bromuconazol has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the determination of pesticide residues in food and environmental samples.

Industry: Bromuconazol is used in the formulation of fungicidal products for agricultural and horticultural applications

Mécanisme D'action

Bromuconazol exerts its fungicidal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, bromuconazol compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other triazole fungicides .

Comparaison Avec Des Composés Similaires

Bromuconazol is part of the triazole fungicide family, which includes compounds such as propiconazole, tebuconazole, epoxiconazole, and difenoconazole. These compounds share a similar mechanism of action but differ in their molecular structures and specific applications. Bromuconazol is unique due to its specific substituents and its effectiveness against a broad spectrum of fungal pathogens .

Activité Biologique

Bromuconazole is a systemic fungicide belonging to the triazole class, primarily utilized in agricultural settings for the control of various fungal diseases in crops. Its biological activity encompasses a range of effects on cellular processes, particularly through mechanisms involving oxidative stress, apoptosis, and genotoxicity. This article synthesizes recent research findings on the biological activity of this compound, including data from case studies and relevant toxicity assessments.

1. Induction of Apoptosis and Cell Cycle Arrest

Research indicates that this compound induces apoptosis in human colon cancer cells (HCT116). The compound was shown to cause cell cycle arrest in the G0/G1 phase and inhibit DNA synthesis, with an observed IC50 value of approximately 180 µM. The study utilized various assays to demonstrate the pro-apoptotic effects, including:

- Annexin-V/FITC-PI Staining : This method confirmed increased apoptotic cell populations upon this compound treatment.

- Caspase-3 Activity : A significant increase in caspase-3 activity was noted, indicating activation of the apoptotic pathway.

- Reactive Oxygen Species (ROS) Production : this compound exposure led to elevated ROS levels and lipid peroxidation, contributing to oxidative stress and subsequent cellular damage .

2. Genotoxic Effects

This compound has been implicated in genotoxicity through several studies:

- Comet Assay : This assay demonstrated DNA damage in HCT116 cells in a concentration-dependent manner.

- Chromosomal Aberrations : In vitro studies using Chinese hamster ovary (CHO-K1) cells revealed statistically significant increases in chromosomal aberrations at lower concentrations when exposed to this compound with metabolic activation .

Toxicity Profile

The toxicity profile of this compound varies across different species and exposure routes. Key findings include:

| Study Type | Organism/Cell Type | Results | Toxicity Category |

|---|---|---|---|

| Acute Oral Toxicity | Rat | LD50 = 365 mg/kg | II |

| Acute Dermal Toxicity | Rabbit | LD50 > 2000 mg/kg | III |

| In Vitro Cytogenetic Assay | CHO-K1 Cells | Clastogenic effects observed with S9 mix | Not classified |

| In Vivo Micronucleus Assay | Mouse | No significant increase in micronucleated erythrocytes | Acceptable |

This table summarizes various toxicity assessments conducted on this compound, illustrating its potential risks to human health and environmental safety .

Case Studies

Case Study 1: Cardiovascular Effects in Zebrafish

A study focused on larval zebrafish demonstrated that this compound exposure could lead to cardiotoxicity and lipid transport disorders. The research highlighted disruptions in myocardial contraction and lipid metabolism associated with oxidative stress induced by the fungicide. The findings suggest that this compound may affect cardiovascular health even at environmentally relevant concentrations .

Case Study 2: Hepatotoxicity in Rats

Another significant study reported that this compound exposure resulted in hepatotoxic effects characterized by alterations in gene expression related to liver function. The upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1 were noted, indicating potential metabolic disruptions within hepatic pathways due to this compound .

Propriétés

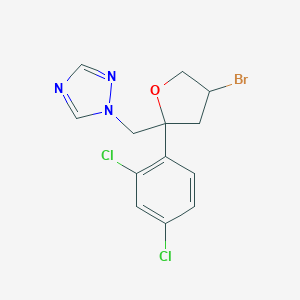

IUPAC Name |

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVPARKXDDIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrCl2N3O | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032531 | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 194 °C | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 g/mL, Density (at 20 °C): 1.72 g/cm³ | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless powder, White to off-white powder | |

CAS No. |

116255-48-2 | |

| Record name | Bromuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116255-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116255482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHS29ZMZ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

84 °C | |

| Record name | BROMUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMUCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action for Bromuconazole as a fungicide?

A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the C-14 α-demethylation step in the ergosterol biosynthesis pathway. [, , ] This disruption weakens the fungal cell membrane, leading to cell death and effectively controlling fungal diseases in plants. [, ]

Q2: Can you provide some details about the structural characteristics of this compound?

A2: this compound is a triazole fungicide with the chemical formula C16H17BrCl2N4O. Its molecular weight is 428.15 g/mol. [, ] Unfortunately, the provided research excerpts do not contain detailed spectroscopic data for this compound.

Q3: Which fungicides have been found to be more effective than this compound against Fusarium oxysporum f. sp. lycopersici, the causal agent of Fusarium wilt in tomatoes?

A3: Research has shown that Prochloraz and this compound demonstrate similar efficacy against Fusarium oxysporum f. sp. lycopersici both in vitro and in vivo. Benomyl and Carbendazim follow closely in terms of effectiveness. []

Q4: Are there any concerns regarding phytotoxicity when using this compound?

A4: While Prochloraz, this compound, and Benomyl generally do not show phytotoxic effects at recommended doses, particularly on seedlings, both Fludioxonil and this compound have exhibited phytotoxicity in tomato seedlings. []

Q5: Has any research been conducted on the biodegradation of this compound?

A5: Yes, studies have investigated the biodegradation of this compound. One study successfully utilized a microbial consortium derived from treated soil to degrade this compound in a biphasic system (mineral salt buffer/silicone oil). The research identified Aeromonas hydrophila as a bacterial strain capable of utilizing the fungicide as a sole carbon source. []

Q6: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A6: Several studies utilize a combination of extraction techniques like matrix solid-phase dispersion (MSPD) followed by analytical methods like high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV/DAD) or gas chromatography/mass spectrometry (GC-MS/MS) to determine this compound residues in various matrices, including fruits and fish tissue. [, ]

Q7: What are some of the environmental concerns associated with this compound use?

A7: While the provided excerpts do not directly address specific ecotoxicological effects of this compound, it is generally understood that fungicides can have unintended consequences on non-target organisms and ecosystems. Further research on the environmental fate, transport, and potential adverse effects on aquatic life, soil organisms, and beneficial insects is crucial to guide responsible use and minimize negative environmental impacts.

Q8: Are there any alternatives to this compound for controlling fungal diseases in crops?

A9: The provided research highlights alternative fungicides like Prochloraz, Benomyl, Carbendazim, Fludioxonil, and Azoxystrobin for controlling Fusarium wilt in tomatoes. [] Additionally, the research mentions the use of Propiconazole, Difenoconazole, Penconazole, Tebuconazole, Epoxiconazole, Cyproconazole, Hexaconazole, Fenbuconazole, Flusilazol, Metconazole, Tetraconazole, Fluquinconazole, Prochloraz, Pyrifenox, and Myclobutanil for controlling other plant diseases. [] Exploring and evaluating alternative fungicides with different modes of action is essential for managing resistance and ensuring sustainable disease control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.